molecular formula C15H19BrN4O B7133113 N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7133113
M. Wt: 351.24 g/mol
InChI Key: HUCPPFVYJKXHHW-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound characterized by its bromopyridine and pyrazole functional groups

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O/c1-5-20(14-7-6-11(16)9-17-14)15(21)13-8-12(10(2)3)18-19(13)4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCPPFVYJKXHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)C2=CC(=NN2C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then reacted with ethylamine and other reagents under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrazoles and pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.

Industry: The compound is utilized in the manufacturing of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-bromopyridin-2-yl)succinamic acid

  • N-(5-bromopyridin-2-yl)acetohydrazide

  • 5-bromopyridine-3-carboxylate

This detailed overview highlights the significance of N-(5-bromopyridin-2-yl)-N-ethyl-2-methyl-5-propan-2-ylpyrazole-3-carboxamide in scientific research and industry. Its versatile applications and unique properties make it a valuable compound for various fields.

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